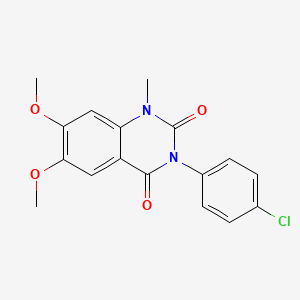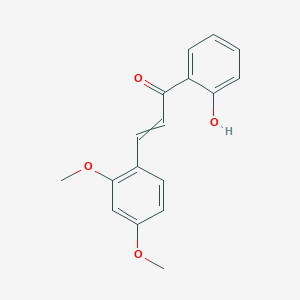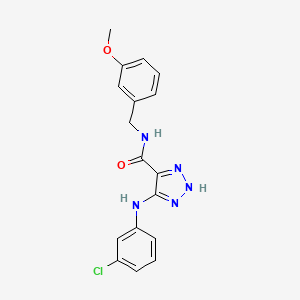![molecular formula C4H3F2N3O2S B14098805 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- CAS No. 95350-13-3](/img/structure/B14098805.png)
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a difluoromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- can be achieved through several methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can be powered by sunlight, making it an environmentally friendly approach. The reaction conditions typically involve the use of hydrazines as reagents under light irradiation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the photoinduced method suggests its potential for large-scale production. The successful implementation of this method in large-scale reactions and its use in synthesizing derivatives further demonstrate its applicability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The difluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines for arylation or alkylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications. For example, the photoinduced arylation or alkylation reactions yield azauracils, which are valuable intermediates in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Research into the biological activity of triazine derivatives has shown potential in developing new pharmaceuticals.
Medicine: Triazine derivatives, including this compound, are investigated for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- involves its interaction with specific molecular targets. The compound can undergo various chemical reactions that modify its structure and properties. These reactions often involve the formation of intermediates that interact with biological or chemical targets, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triethanol: This compound is another triazine derivative with different substituents.
2,4,6-Trisubstituted 1,3,5-Triazines: These compounds are synthesized using different methods and have diverse applications in chemistry and industry.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- is unique due to its difluoromethylthio substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
95350-13-3 |
|---|---|
Molekularformel |
C4H3F2N3O2S |
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
6-(difluoromethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H3F2N3O2S/c5-3(6)12-2-1(10)7-4(11)9-8-2/h3H,(H2,7,9,10,11) |
InChI-Schlüssel |
UNZTVEQVVGJSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(=NNC(=O)N1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)
![8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098730.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B14098741.png)
![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)
![8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B14098752.png)
![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B14098757.png)
![Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B14098758.png)
![3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098767.png)


![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098778.png)
![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)

